molecular formula C7H4Br2F2 B14049413 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene

Cat. No.: B14049413
M. Wt: 285.91 g/mol
InChI Key: RDWKQPQVPCAWKO-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the bromination of 5-fluoro-3-(fluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

    Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Zinc (Zn) in acetic acid.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: 1,2-Dihydroxy-5-fluoro-3-(fluoromethyl)benzene.

    Reduction: 1,2-Dibromo-5-fluoro-3-methylbenzene.

    Oxidation: 1,2-Dibromo-5-fluoro-3-(carboxymethyl)benzene.

Scientific Research Applications

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluoromethyl group on the benzene ring

Properties

Molecular Formula

C7H4Br2F2

Molecular Weight

285.91 g/mol

IUPAC Name

1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene

InChI

InChI=1S/C7H4Br2F2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,3H2

InChI Key

RDWKQPQVPCAWKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CF)Br)Br)F

Origin of Product

United States

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